Trt-Orn(Fmoc)-OH
Description
Significance of Non-Canonical Amino Acid Building Blocks in Contemporary Peptide Chemistry
Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids traditionally found in proteins. Their integration into peptide chains offers a powerful strategy to enhance the chemical diversity and functionality of the resulting molecules. frontiersin.org The introduction of ncAAs can confer a range of desirable properties, including improved metabolic stability, increased resistance to proteolytic degradation, and enhanced target affinity and selectivity. frontiersin.orgrsc.org
The unique side chains of ncAAs can introduce novel chemical handles for bio-orthogonal modifications, such as cross-linking and the attachment of labels, which are invaluable for structure-function studies. mdpi.com This expansion of the chemical space beyond what is offered by the canonical amino acids is crucial for the rational design of peptide-based drugs, diagnostic agents, and biomaterials. rsc.orgresearchgate.net The ability to fine-tune the physicochemical properties of peptides through the incorporation of ncAAs is a key driver of innovation in medicinal chemistry and biotechnology. mdpi.comuh.edu
Strategic Role of Ornithine Derivatives in Fmoc Solid-Phase Peptide Synthesis (SPPS)
Ornithine, a non-proteinogenic amino acid with a side-chain primary amine, serves as a versatile scaffold in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Its derivatives are instrumental in creating peptides with modified structures and functions. In Fmoc SPPS, the α-amino group is temporarily protected by the base-labile Fmoc group, while reactive side chains are protected by acid-labile groups. peptide.com This orthogonal protection scheme allows for the stepwise assembly of the peptide chain on a solid support. peptide.comresearchgate.net
Ornithine derivatives, like their lysine (B10760008) counterparts, can be protected with a variety of side-chain protecting groups, such as Boc, Aloc, and Dde, enabling selective modifications. peptide.com For instance, the side-chain amine of ornithine can be used for branching, cyclization, or the attachment of various moieties like fatty acids, fluorophores, or drug molecules. This versatility makes ornithine a key building block for constructing complex peptide architectures, including peptide-drug conjugates and multivalent ligands. researchgate.netchemimpex.com
Positioning of Nα-Fmoc-Nδ-Trityl-L-Ornithine within Orthogonal Protecting Group Architectures
Nα-Fmoc-Nδ-Trityl-L-Ornithine, often abbreviated as Fmoc-Orn(Trt)-OH, is a prime example of an orthogonally protected amino acid derivative designed for Fmoc SPPS. peptide.com The term "orthogonal protection" signifies that the different protecting groups can be removed selectively under distinct chemical conditions, without affecting each other. researchgate.netiris-biotech.de
In the case of Fmoc-Orn(Trt)-OH, the Nα-amino group is protected by the Fmoc group, which is labile to basic conditions, typically a solution of piperidine (B6355638) in DMF. chempep.comaltabioscience.com This allows for the sequential addition of amino acids to the growing peptide chain. The Nδ-amino group on the side chain is protected by the trityl (Trt) group. The Trt group is highly acid-sensitive and can be cleaved under very mild acidic conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), while other more robust, acid-labile protecting groups like tert-butyl (tBu) remain intact. iris-biotech.desigmaaldrich.com This differential acid lability is a key feature of the orthogonal strategy.
The final cleavage of the peptide from the resin and the removal of most side-chain protecting groups (like tBu) is typically accomplished using a much stronger TFA "cocktail". sigmaaldrich.com The ability to selectively deprotect the Trityl group on the ornithine side chain while the peptide is still attached to the solid support opens up possibilities for on-resin modifications, such as side-chain to side-chain cyclization or the attachment of specific labels. peptide.comsigmaaldrich.com
Table 1: Properties of Nα-Fmoc-Nδ-Trityl-L-Ornithine
| Property | Value |
|---|---|
| Chemical Formula | C40H38N2O4 |
| Molecular Weight | 610.74 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DCM, Chloroform |
Table 2: Orthogonal Deprotection Scheme for Fmoc-Orn(Trt)-OH in SPPS
| Protecting Group | Position | Cleavage Reagent | Stability |
|---|---|---|---|
| Fmoc | Nα-amino | 20% Piperidine in DMF | Acid stable |
| Trityl (Trt) | Nδ-amino | 1-2% TFA in DCM | Base stable |
| tBu (example) | Other side chains | 95% TFA | Base stable |
Structure
3D Structure
Properties
Molecular Formula |
C39H36N2O4 |
|---|---|
Molecular Weight |
596.7 g/mol |
IUPAC Name |
(2S)-5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)pentanoic acid |
InChI |
InChI=1S/C39H36N2O4/c42-37(43)36(41-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)25-14-26-40-38(44)45-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36,41H,14,25-27H2,(H,40,44)(H,42,43)/t36-/m0/s1 |
InChI Key |
VBMYQPLNCFMETK-BHVANESWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Nα Fmoc Nδ Trityl L Ornithine and Its Integration into Polypeptide Chains
Preparation and Characterization of Nα-Fmoc-Nδ-Trityl-L-Ornithine and Related Protected Ornithine Analogs
The synthesis of orthogonally protected amino acids is a fundamental aspect of peptide chemistry, ensuring that specific reactive groups remain masked until their desired point of reaction. google.com For ornithine, the differential protection of the α-amino and δ-amino groups allows for controlled peptide elongation and subsequent side-chain modification.
Synthetic Pathways to Orthogonally Protected Ornithine Derivatives
The synthesis of orthogonally protected ornithine derivatives often starts from L-glutamic acid or other commercially available precursors. rsc.orgresearchgate.netacs.org A common strategy involves the selective protection of the α-amino and δ-amino groups with protecting groups that can be removed under different conditions. The Nα-(9-Fluorenylmethyloxycarbonyl) (Fmoc) group is a base-labile protecting group, while the Nδ-Trityl (Trt) group is acid-labile. biosynth.com This orthogonality is essential for modern peptide synthesis. nih.gov
A variety of orthogonally protected ornithine derivatives are commercially available or can be synthesized through established multi-step procedures. researchgate.net These derivatives are crucial for creating cyclic or branched peptides and for introducing specific modifications to the peptide side chain. sigmaaldrich.com
Table 1: Examples of Orthogonally Protected Ornithine Derivatives
| Compound Name | Nα-Protecting Group | Nδ-Protecting Group | Key Properties |
| Fmoc-Orn(Boc)-OH | Fmoc | Boc | Boc group is removed by strong acid (e.g., TFA). peptide.com |
| Fmoc-Orn(Aloc)-OH | Fmoc | Aloc | Aloc group is removed by palladium catalysis. peptide.com |
| Fmoc-Orn(Dde)-OH | Fmoc | Dde | Dde group is removed by hydrazine (B178648). peptide.com |
| Fmoc-Orn(Mtt)-OH | Fmoc | Mtt | Mtt group is removed by mild acid (e.g., 1% TFA). sigmaaldrich.com |
| Boc-Orn(Fmoc)-OH | Boc | Fmoc | Used for specific applications where the side chain is deprotected first. uci.edu |
Methodological Considerations in the Synthesis of Nα-Fmoc-Nδ-Trityl-L-Ornithine
The synthesis of Nα-Fmoc-Nδ-Trityl-L-Ornithine typically involves a multi-step process. A common starting material is L-ornithine hydrochloride. The synthesis requires careful control of reaction conditions to ensure selective protection of the two amino groups. The process often begins with the protection of the δ-amino group, followed by the introduction of the Fmoc group at the α-position. The use of specific reagents and solvents is critical to achieve high yields and purity. For example, the trityl group is often introduced using trityl chloride in the presence of a base. Subsequently, the Fmoc group is introduced using Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. Purification is typically achieved through crystallization or chromatography.
Solid-Phase Peptide Synthesis (SPPS) Protocols Employing Nα-Fmoc-Nδ-Trityl-L-Ornithine
SPPS has revolutionized peptide synthesis by allowing for the efficient and automated assembly of peptide chains on a solid support. peptide.com The use of Fmoc-Orn(Trt)-OH in SPPS enables the incorporation of an ornithine residue with a protected side chain that can be selectively deprotected later for further modification.
Fmoc-Based Coupling Chemistry for Nα-Fmoc-Nδ-Trityl-L-Ornithine Incorporation
The incorporation of Fmoc-Orn(Trt)-OH into a growing peptide chain on a solid support follows the standard Fmoc-SPPS protocol. uci.edu The process begins with the deprotection of the Nα-Fmoc group of the resin-bound amino acid using a base, typically a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF). uci.edu This exposes the free amine, which is then ready to react with the next activated amino acid.
Fmoc-Orn(Trt)-OH is activated by a coupling reagent to form a reactive species that readily forms an amide bond with the free amine on the resin. bachem.com This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. uci.edu The trityl group on the ornithine side chain remains stable throughout these steps due to its acid-lability. google.com
Optimization of Coupling Reagents and Reaction Parameters for Efficient Amide Bond Formation
The choice of coupling reagent and additives like HOBt (1-hydroxybenzotriazole) or Oxyma Pure can be crucial, especially for sterically hindered amino acids or difficult sequences. bachem.com Reaction parameters such as temperature, reaction time, and solvent also play a significant role in optimizing the coupling efficiency. unifi.it For instance, microwave-assisted SPPS can significantly reduce coupling times. nih.gov The solubility of protected amino acids, including Fmoc-Orn(Trt)-OH, in the reaction solvent is also an important consideration. unifi.it
Table 2: Common Coupling Reagents for Fmoc-SPPS
| Reagent | Class | Key Features |
| DIC | Carbodiimide | Byproduct is soluble in common washing solvents. bachem.com |
| HBTU | Aminium/Uronium | Popular and efficient coupling reagent. bachem.com |
| HATU | Aminium/Uronium | Highly reactive, often used for difficult couplings. bachem.com |
| PyBOP | Phosphonium (B103445) | Does not form guanidinium (B1211019) byproducts. bachem.com |
Differential Deprotection Strategies for the Nα-Fmoc and Nδ-Trityl Protecting Groups in Peptide Constructs
The key advantage of using Fmoc-Orn(Trt)-OH lies in the orthogonal nature of the Fmoc and Trt protecting groups. This allows for the selective removal of one group without affecting the other, enabling site-specific modifications of the peptide.
The Nα-Fmoc group is typically removed at each step of the peptide synthesis using a solution of piperidine in DMF. uci.edu This deprotection is rapid and efficient, allowing for the elongation of the peptide chain.
The Nδ-Trityl group, on the other hand, is stable to the basic conditions used for Fmoc removal. highfine.com It is cleaved under acidic conditions, typically with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). sigmaaldrich.comresearchgate.net The lability of the trityl group to acid can be modulated by substitution on the phenyl rings; for example, the 4-methyltrityl (Mtt) group is more acid-labile than the trityl group. sigmaaldrich.com This allows for even finer control over the deprotection strategy. The cleavage of the Trt group from the ornithine side chain can be performed while the peptide is still attached to the resin, provided the resin linker is stable to the acidic conditions used. This allows for on-resin modification of the δ-amino group, such as cyclization or the attachment of other molecules. researchgate.net
Finally, global deprotection, which involves the removal of all side-chain protecting groups and cleavage of the peptide from the resin, is typically carried out using a strong acid cocktail, such as TFA with scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT), to prevent side reactions. thermofisher.com
Chemical Lability and Selective Removal Conditions for the Trityl Side-Chain Protection
The trityl (Trt) protecting group is characterized by its significant steric bulk and its lability under acidic conditions. tcichemicals.com This acid sensitivity allows for its removal with dilute solutions of trifluoroacetic acid (TFA), often in the presence of scavengers to prevent side reactions. uci.edupeptide.com The bulky nature of the Trt group offers the advantage of selectively protecting less sterically hindered functional groups. tcichemicals.com
The removal of the Trt group is typically performed at the end of the peptide synthesis, concurrently with the cleavage of the peptide from the resin support. peptide.com A common reagent for this is a cocktail containing TFA. uci.edupeptide.com For peptides containing sensitive amino acids such as cysteine, histidine, glutamine, or asparagine with trityl-protected side chains, the addition of triisopropylsilane (TIPS) to the TFA solution is recommended to prevent side reactions and facilitate easier interpretation of HPLC and mass spectrometry data. uci.edu
The stability of the Trityl group to basic conditions is a key feature that allows for the selective removal of the Nα-Fmoc group without affecting the side-chain protection. tcichemicals.com This orthogonality is fundamental to the Fmoc/tBu strategy in SPPS.
Table 1: Reagents and Conditions for Trityl Group Deprotection
| Reagent Cocktail | Conditions | Application Notes |
| Trifluoroacetic acid (TFA) | Treatment of the resin-bound peptide. uci.edu | Globally deprotects the peptide and cleaves it from the resin. uci.edu |
| TFA with triisopropylsilane (TIPS) | A single drop of TIPS is added to the TFA. uci.edu | Recommended for peptides with Trt-protected Cys, His, Gln, or Asn to avoid side products. uci.edu |
| Iodine in dichloromethane (DCM) | 0.1 M iodine solution stirred for 5 minutes at room temperature. peptide.compeptide.com | Used for simultaneous deprotection and disulfide bond formation in cysteine-containing peptides. peptide.com |
| Thallium (III) trifluoroacetate (B77799) in TFA | Dissolve peptide in TFA, add anisole, cool to 0°C, then add thallium trifluoroacetate. peptide.com | Highly toxic; requires careful handling. Can also remove other protecting groups like S-acetamidomethyl. peptide.com |
Sequential Cleavage of Nα-Fmoc and Nδ-Trityl Protecting Groups within Assembled Peptides
The successful synthesis of a target peptide using Nα-Fmoc-Nδ-Trityl-L-Ornithine relies on the precise and sequential removal of the Nα-Fmoc and Nδ-Trityl protecting groups. This process is a cornerstone of the Fmoc/tBu solid-phase peptide synthesis strategy.
The Nα-Fmoc group is removed at each step of the peptide chain elongation to expose the N-terminal amine for the coupling of the next amino acid. genscript.com This deprotection is achieved under mild basic conditions, most commonly using a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF). genscript.comwikipedia.org The reaction proceeds via a β-elimination mechanism, and the resulting dibenzofulvene byproduct is scavenged by piperidine. nih.gov The Fmoc group is stable to acidic conditions, allowing for the selective removal of acid-labile side-chain protecting groups if needed. tcichemicals.com
In contrast, the Nδ-Trityl group remains intact during the repetitive Fmoc deprotection steps due to its stability in basic conditions. tcichemicals.com The final step in the synthesis, after the full peptide chain has been assembled, is the global deprotection and cleavage from the solid support. This is typically accomplished with a strong acid, such as trifluoroacetic acid (TFA), often in a cocktail with scavengers to quench reactive carbocations generated during the cleavage of the trityl and other acid-labile side-chain protecting groups. uci.edupeptide.com
This orthogonal protection scheme ensures that the side chain of the ornithine residue remains protected throughout the synthesis and is only deprotected during the final cleavage step, preventing unwanted side reactions at the δ-amino group.
Table 2: Orthogonal Deprotection Strategy for Fmoc-Orn(Trt)-OH
| Protecting Group | Deprotection Reagent | Conditions | Selectivity |
| Nα-Fmoc | 20% Piperidine in DMF | Room temperature, typically 7-20 minutes. uci.eduwikipedia.org | Base-labile; removed at each coupling cycle. genscript.com |
| Nδ-Trityl | Trifluoroacetic acid (TFA) based cocktails | Room temperature, typically 1-4 hours. uci.eduthermofisher.com | Acid-labile; removed during final cleavage from resin. peptide.com |
Advanced Analytical Techniques for Confirming Nα-Fmoc-Nδ-Trityl-L-Ornithine Incorporation and Peptide Sequence Integrity
A suite of advanced analytical techniques is essential to verify the successful incorporation of Nα-Fmoc-Nδ-Trityl-L-Ornithine into a peptide and to confirm the integrity of the final peptide sequence.
Mass Spectrometry (MS) is a primary tool for this purpose. Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry are routinely used to determine the molecular weight of the synthesized peptide. uci.edu This allows for the confirmation that the ornithine residue has been incorporated and that the final peptide has the correct mass after deprotection.
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is indispensable for assessing the purity of the crude peptide after cleavage and for purifying the target peptide. nih.govresearchgate.net By comparing the retention time of the synthesized peptide with a standard or by analyzing the chromatogram for the presence of deletion or truncated sequences, the success of the synthesis can be evaluated. mdpi.com HPLC can also be used to monitor the progress of the deprotection reactions. thermofisher.com
Amino Acid Analysis (AAA) can be performed to determine the amino acid composition of the final peptide. This involves hydrolyzing the peptide into its constituent amino acids and then quantifying them, which can confirm the presence of ornithine in the correct ratio.
Edman Degradation is a classic method for sequencing peptides from the N-terminus. While largely superseded by mass spectrometry-based sequencing, it can still be a valuable tool for confirming the N-terminal sequence of a peptide.
Table 3: Analytical Techniques for Peptide Characterization
| Technique | Information Provided | Application in Fmoc-Orn(Trt)-OH Peptide Synthesis |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight of the peptide. uci.edu | Confirms incorporation of the ornithine residue and the final peptide mass. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantity of the peptide. nih.govresearchgate.net | Assesses the success of the synthesis and purifies the target peptide. |
| Nuclear Magnetic Resonance (NMR) | Detailed three-dimensional structure and sequence confirmation. | Verifies the specific incorporation and connectivity of the ornithine residue. |
| Amino Acid Analysis (AAA) | Amino acid composition and ratio. | Confirms the presence and relative amount of ornithine in the final peptide. |
| Edman Degradation | N-terminal amino acid sequence. | Verifies the sequence of the synthesized peptide. |
Applications of Nα Fmoc Nδ Trityl L Ornithine in the Design and Construction of Complex Peptide Architectures
Design and Synthesis of Cyclic Peptides Utilizing Ornithine as a Bridging Moiety
The incorporation of ornithine into peptide sequences offers a versatile strategy for inducing conformational constraints through cyclization. The side chain of ornithine provides a convenient handle for forming a lactam bridge with either the peptide's C-terminus or the side chain of an acidic amino acid.
Strategies for On-Resin and Solution-Phase Macrocyclization Involving Ornithine Side Chains
Macrocyclization, the process of forming a large ring structure, can be performed while the peptide is still attached to the solid support (on-resin) or after it has been cleaved from the resin (solution-phase).
On-Resin Cyclization: This approach takes advantage of the "pseudo-dilution" effect, where the resin-bound peptides are spatially isolated, thus favoring intramolecular cyclization over intermolecular oligomerization. researchgate.netrhhz.net A common strategy involves assembling the linear peptide on a solid support, followed by the selective removal of the ornithine side-chain protecting group (in this case, the Trt group) and the N-terminal Fmoc group. The exposed amino and carboxyl groups can then react to form a cyclic structure. For instance, a head-to-side chain cyclization was successfully employed in the total synthesis of pseudacyclins A-E, where an orthogonally protected ornithine was deprotected and cyclized on-resin, leading to high yields of the desired macrocycle. researchgate.net
Solution-Phase Cyclization: In this method, the linear peptide is first cleaved from the resin, and cyclization is then performed in a dilute solution to minimize competing intermolecular reactions. researchgate.netpeptide.com While this can sometimes be less efficient than on-resin methods due to the need for high dilution, it remains a valuable technique. researchgate.netpeptide.com For example, the synthesis of the cyclohexapeptide wollamide B involved the assembly of the linear peptide on the resin, followed by cleavage and subsequent macrocyclization in solution using coupling reagents like HBTU and DIPEA. mdpi.com
| Cyclization Strategy | Advantages | Disadvantages | Research Finding Example |
| On-Resin | "Pseudo-dilution" effect minimizes oligomerization. researchgate.netrhhz.net Can lead to higher cyclization yields. researchgate.net Simplified purification. rhhz.net | Resin-bound peptide conformation may hinder cyclization. peptide.com | High-yield synthesis of pseudacyclins A-E via on-resin head-to-side chain cyclization. researchgate.net |
| Solution-Phase | Greater conformational freedom for the peptide to achieve a favorable cyclization conformation. peptide.com | Requires high dilution to prevent intermolecular reactions. researchgate.net Potential for racemization at the C-terminus. researchgate.net | Synthesis of wollamide B through solution-phase macrocyclization after resin cleavage. mdpi.com |
Positional Impact of Ornithine in Constrained Peptide Ring Systems
The position of the ornithine residue within a peptide sequence significantly influences the size and conformation of the resulting cyclic structure, which in turn affects its biological activity. The "ornithine effect" describes the spontaneous, site-specific cleavage of ornithine-containing peptides in the gas phase during mass spectrometry analysis, which is facilitated by the formation of a stable six-membered lactam ring. researchgate.netnih.gov This effect highlights the inherent tendency of the ornithine side chain to participate in intramolecular cyclization.
Synthesis of Branched Peptides and Multi-Antennary Peptide Constructs via Nδ-Trityl-Protected Ornithine
The orthogonal protection offered by Fmoc-Orn(Trt)-OH is particularly advantageous for the synthesis of branched and multi-antennary peptides, where new peptide chains are grown from the side chain of an amino acid residue.
Site-Specific Functionalization and Diversification through Orthogonally Protected Ornithine
The use of orthogonally protected ornithine, such as Fmoc-Orn(Trt)-OH or other derivatives like Fmoc-Orn(Boc)-OH and Fmoc-Orn(Dde)-OH, allows for the selective deprotection of the δ-amino group while the rest of the peptide remains protected. peptide.com This enables the site-specific attachment of various molecules, including other peptides, labels, or drug conjugates. rsc.org The Mtt group, for example, can be removed with mildly acidic conditions, leaving other acid-labile groups like Boc intact. Similarly, the ivDde group is labile to hydrazine (B178648) but stable to the piperidine (B6355638) used for Fmoc removal, providing another layer of orthogonality. This strategy is fundamental for creating complex, multifunctional peptide constructs.
| Orthogonal Protecting Group (Side Chain) | Deprotection Condition | Key Features |
| Trityl (Trt) | Mildly acidic conditions (e.g., dilute TFA) csic.es | Bulky group, offers good protection. |
| tert-Butoxycarbonyl (Boc) | Strong acid (e.g., TFA) a2bchem.com | Commonly used, stable to piperidine. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine in DMF | Orthogonal to both Fmoc and Boc. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | 2% Hydrazine in DMF | More robust than Dde. |
| 4-Methyltrityl (Mtt) | 1% TFA in DCM | Allows for selective deprotection in the presence of more acid-labile groups. |
Methodologies for Creating Dendrimeric and Conjugate Peptide Architectures
Ornithine is a valuable building block for the construction of peptide dendrimers, which are highly branched, tree-like molecules. nih.govmdpi.comresearchgate.net A divergent approach to synthesizing ornithine-based dendrimers has been described, where successive generations of branching units are added to a core molecule. mdpi.comresearchgate.net For instance, a dendronized ornithine core can be created and subsequently functionalized at the C-terminus to produce multi-branched structures. nih.gov These dendrimeric architectures have been explored for various applications, including as antimicrobial agents and gene delivery vectors. nih.govresearchgate.net The synthesis of a branched peptidoglycan mimic has been demonstrated using Dde-Orn(Fmoc)-OH at the branching points, showcasing the utility of orthogonally protected ornithine in creating complex, multi-layered peptide structures. biotage.com
Engineering of Peptidomimetics and Conformationally Constrained Peptide Scaffolds
Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. frontiersin.orgwjarr.com Ornithine and its derivatives are frequently incorporated into peptidomimetic designs to introduce specific conformational constraints or to serve as a scaffold for functional groups.
The synthesis of conformationally constrained analogues of ornithine has been achieved, providing novel building blocks for peptidomimetic design. rsc.org For example, L-ornithine has been used to stabilize β-hairpin structures, which are important secondary motifs in proteins. wjarr.com In one approach, a scaffold was created by linking a tripeptide mimic to the δ-amino group of an ornithine side chain, which could then be used to generate β-sheet constructs. upc.edu These strategies demonstrate the potential of using ornithine to create well-defined, three-dimensional peptide scaffolds that can mimic the bioactive conformations of natural peptides and proteins.
Strategic Incorporation of Nα-Fmoc-Nδ-Trityl-L-Ornithine into Designed β-Sheet Inducing Structures
The precise control of peptide secondary structure is a key goal in peptidomimetic design. The incorporation of modified amino acids is a powerful strategy to induce specific folding patterns, such as β-sheets, which are implicated in both physiological processes and pathological protein aggregation. While not a direct β-sheet inducer itself, Fmoc-Orn(Trt)-OH serves as a critical building block for installing functionalities that guide a peptide chain to adopt a β-sheet conformation.
Researchers have designed unnatural amino acids derived from ornithine that act as splints to enforce a β-sheet-like structure. For instance, an amino acid consisting of an ornithine residue with a β-strand-mimicking component attached to its side chain has been shown to induce β-sheet folding. biocrick.com The synthesis of peptides containing such complex residues relies on the use of orthogonally protected ornithine building blocks.
In other studies, macrocyclic β-hairpin peptides, which are valuable for studying amyloid oligomers, have been synthesized using an orthogonally protected ornithine derivative, Fmoc-Orn(Dde)-OH. nih.gov In these synthetic strategies, the ornithine side chain serves as an attachment point for cyclization or further extension of the peptide, which helps to constrain the peptide backbone into a hairpin loop. The use of Fmoc-Orn(Trt)-OH provides a similar advantage; its side chain is securely protected by the bulky Trt group during the assembly of the linear peptide sequence. This prevents any unwanted side reactions, ensuring the integrity of the primary sequence designed to fold into a β-sheet. The subsequent selective deprotection of the Trt group can then be used for specific modifications or cyclization strategies that lock the peptide into the desired conformation.
Contribution to the Chemical Synthesis of Specific Bioactive Peptides and Their Analogs
Fmoc-Orn(Trt)-OH and related protected ornithine derivatives are indispensable for the total synthesis of a variety of bioactive natural products and their analogs, enabling scientific exploration and the development of new therapeutic leads.
Application in the Total Synthesis of Complex Natural Products: Case Studies in Marine Siderophores
Marine microorganisms are a rich source of complex natural products with potent biological activities. Among these are siderophores—high-affinity iron chelators—and cyclic peptides with antimicrobial properties. The synthesis of these molecules often requires non-proteinogenic amino acids like ornithine, which must be incorporated with appropriate side-chain protection.
A prominent example is the synthesis of the wollamide family of cyclic hexapeptides, such as wollamide B, which exhibit antimycobacterial activity. lookchem.com The total synthesis of wollamide B, which contains a D-ornithine residue, has been successfully achieved using Fmoc-based SPPS. mdpi.comnih.gov In these synthetic routes, a 2-chlorotrityl chloride (2-CTC) resin is often used, which allows the fully protected linear peptide to be cleaved under mildly acidic conditions, leaving side-chain protecting groups like Trt and Boc intact. nih.gov The synthesis of the linear precursor to wollamide B explicitly utilized Trt-protected asparagine (Fmoc-Asn(Trt)-OH) and Boc-protected ornithine, demonstrating the utility of this protection strategy for assembling the complex backbone. nih.govmdpi.com
Furthermore, the synthesis of amphiphilic marine siderophores, such as amphibactin-T and moanachelin ala-B, relies on a custom-synthesized, orthogonally protected ornithine building block, Nα-Fmoc-Nδ-(acetyl)-Nδ-(benzoyloxy)-ornithine. researchgate.netnih.govresearchgate.net The successful solid-phase synthesis of these complex molecules underscores the necessity of having a protected ornithine derivative to construct the core peptide structure to which fatty acids and chelating moieties are attached. Ornibactins, another class of siderophores produced by Burkholderia species, are also tetrapeptides built around an ornithine-containing backbone, further highlighting the importance of this amino acid in microbial iron acquisition. nih.govnih.govwikipedia.org
| Natural Product | Class | Key Ornithine Feature | Relevance of Protection Strategy |
|---|---|---|---|
| Wollamide B | Cyclic Hexapeptide | Contains D-Ornithine | Synthesis uses acid-labile Trt and Boc side-chain protection to enable solution-phase cyclization. nih.gov |
| Amphibactin-T | Marine Siderophore | Contains Nδ-acetyl-Nδ-hydroxy-ornithine | Total synthesis requires a custom, orthogonally protected Fmoc-Orn derivative for SPPS. researchgate.netnih.gov |
| Ornibactin | Siderophore | Tetrapeptide with N- and C-terminal modified Orn | Biosynthesis involves derivatization of ornithine side chains to create iron-chelating groups. nih.govwikipedia.org |
Synthetic Utility in Advanced Peptide Probes for Biochemical Research
Peptide probes are essential tools for studying biological processes, such as enzyme activity and protein-protein interactions. The construction of these sophisticated probes often involves the site-specific incorporation of reporters, cross-linkers, or chelating agents. Fmoc-Orn(Trt)-OH is an ideal building block for this purpose, as its side chain can be selectively unmasked to serve as a chemical handle for conjugation.
For example, the synthesis of high-affinity macrocyclic peptide inhibitors targeting the Polo-like kinase 1 (Plk1) Polo-box domain (PBD), a key regulator of cell division, has been achieved using orthogonally protected ornithine derivatives like Fmoc-Orn(Alloc)-OH. rsc.org In this work, the ornithine side chain was used as an anchor point for on-resin macrocyclization, a critical step in creating a potent and structurally defined probe. rsc.org Similarly, the synthesis of multimodified peptide imaging probes has been accomplished using a non-proteinogenic ornithine derivative that facilitates both cyclization and the attachment of multiple labels. acs.org
The principle underlying these syntheses is the use of an ornithine residue with an orthogonally protected side chain. The Trt group in Fmoc-Orn(Trt)-OH serves this function perfectly. It is stable to the piperidine used for Fmoc removal but can be cleaved with dilute acid, allowing the δ-amino group to be modified on the resin without disturbing other parts of the peptide, thus enabling the creation of advanced probes for biochemical research. sigmaaldrich.com
Advanced Functionalization and Bioconjugation through Nδ-Trityl-Protected Ornithine Side-Chain Manipulation
The ability to perform site-specific chemical modifications on a peptide is crucial for developing next-generation diagnostics, therapeutics, and research tools. The δ-amino group of ornithine, when protected with the Trt group, provides a powerful and versatile point for such modifications.
Selective Derivatization of the Ornithine δ-Amino Group for Tagging and Labeling
The key to the utility of Fmoc-Orn(Trt)-OH in bioconjugation lies in the concept of orthogonal deprotection. The Trt group is exceptionally acid-sensitive and can be selectively removed from the ornithine side chain under very mild conditions, such as 1% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). sigmaaldrich.comresearchgate.net These conditions leave the N-terminal Fmoc group (which requires a base like piperidine for removal) and more robust acid-labile side-chain protecting groups (like Boc and tBu, which require concentrated TFA) completely intact. sigmaaldrich.com
This selective deprotection can be performed while the peptide is still anchored to the solid-phase resin. Once the Trt group is cleaved, a free primary amine on the ornithine side chain is exposed. This nucleophilic amine becomes a specific reaction site for attaching a wide array of functionalities, including:
Fluorophores (e.g., fluorescein, rhodamine) for peptide tracking and imaging.
Biotin for affinity purification and detection via streptavidin binding.
Chelating agents (e.g., DOTA, NOTA) for radiolabeling with metals for PET or SPECT imaging.
Lipids or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.
Cross-linking agents to study protein-protein interactions.
This on-resin, site-specific labeling strategy streamlines the synthesis of complex bioconjugates, often leading to higher purity and better yields compared to modification in solution after the peptide has been cleaved and purified.
| Protecting Group | Typical Cleavage Condition | Orthogonality to Orn(Trt) |
|---|---|---|
| Fmoc (α-amino) | 20% Piperidine in DMF | Yes (Base-labile vs. Acid-labile) |
| Trt (Orn side-chain) | 1% TFA in DCM | N/A |
| Boc/tBu (Side-chains) | 95% TFA | Yes (Highly acid-labile vs. Strongly acid-labile) |
| Alloc (Side-chain) | Pd(PPh₃)₄ catalyst | Yes (Palladium-catalyzed vs. Acid-labile) |
Orthogonal Post-Synthetic Peptide Modification Strategies
The construction of complex peptide architectures, such as cyclic peptides, branched peptides, and site-specifically labeled conjugates, relies heavily on orthogonal protecting group strategies. Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection and modification of specific functional groups without affecting others. researchgate.netpeptide.com The use of Nα-Fmoc-Nδ-Trityl-L-Ornithine (Fmoc-Orn(Trt)-OH) is a key element in many of these strategies, providing a versatile handle for post-synthetic modifications on the peptide side chain.
The primary Nα-amino group is protected by the base-labile Fmoc group, which is removed at each step of peptide chain elongation using a piperidine solution. iris-biotech.de The δ-amino group of the ornithine side chain is protected by the acid-labile trityl (Trt) group. While the Trt group is cleaved by the strong acid cocktails (e.g., 95% Trifluoroacetic acid - TFA) typically used for final peptide cleavage from the resin and removal of other acid-labile side-chain protecting groups (like tBu, Boc), it can also be removed selectively under much milder acidic conditions. peptide.comug.edu.pl This differential acid lability is the cornerstone of its utility in orthogonal schemes.
Selective deprotection of the Orn(Trt) side chain on the solid support allows the liberated δ-amino group to be modified while the peptide remains anchored to the resin and other residues stay protected. This approach is particularly powerful for creating side-chain lactam bridges, which are crucial for constraining peptide conformation and enhancing biological activity. researchgate.net In a typical strategy, a peptide is synthesized containing both Fmoc-Orn(Trt)-OH and an acidic amino acid (e.g., Asp or Glu) whose side chain is protected by an orthogonal group, such as an allyl (All) or 2-phenylisopropyl (2-PhiPr) ester. peptide.comsigmaaldrich.com The allyl group is removed by a palladium catalyst, while the 2-PhiPr and Trt groups are removed with dilute TFA, allowing for directed, on-resin cyclization. peptide.comsigmaaldrich.com
The selective cleavage of the Trt group is highly dependent on the reaction conditions, including the acid concentration, solvent, and the presence of scavengers. Very dilute solutions of TFA (typically 1-5%) in a non-polar solvent like dichloromethane (DCM) are often employed. researchgate.net The addition of a scavenger, such as triisopropylsilane (B1312306) (TIS), is critical to "trap" the highly reactive trityl cations that are released upon cleavage, preventing side reactions like re-attachment to the peptide or alkylation of sensitive residues like tryptophan. sigmaaldrich.com
The table below summarizes various protecting groups used for the side chains of diamino acids like ornithine, which can be employed in orthogonal synthesis strategies alongside the standard Fmoc/tBu approach.
| Protecting Group | Chemical Name | Abbreviation | Typical Cleavage Conditions | Orthogonal to Fmoc/tBu? |
| Trityl | Triphenylmethyl | Trt | 1-5% TFA in DCM, often with TIS scavenger. sigmaaldrich.comresearchgate.net | Yes |
| Methoxytrityl | 4-Methoxytrityl | Mmt | 1% TFA in DCM/TIS (95:5 v/v). peptide.com | Yes |
| Methyltrityl | 4-Methyltrityl | Mtt | 1% TFA in DCM. sigmaaldrich.com | Yes |
| Alloc | Allyloxycarbonyl | Alloc | Pd(PPh₃)₄ and a scavenger (e.g., PhSiH₃). peptide.compeptide.com | Yes |
| Dde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF. sigmaaldrich.com | Yes |
| ivDde | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2-10% Hydrazine in DMF. sigmaaldrich.com | Yes |
| Boc | tert-Butoxycarbonyl | Boc | Strong acid (e.g., >50% TFA). iris-biotech.de | No (cleaved with tBu groups) |
Research into the synthesis of complex natural products and their analogs frequently showcases these strategies. For instance, in the total synthesis of the cyclic hexapeptide wollamide B, a sequence containing D-Orn was assembled using Fmoc-SPPS. mdpi.com The side-chain protecting groups, including Boc on D-Orn, were kept intact during a mild on-resin cleavage and subsequent solution-phase macrocyclization, and were only removed in the final deprotection step with a strong TFA cocktail. mdpi.com While this example uses Boc for the ornithine side chain, it illustrates the principle of staged deprotection. A more direct application involves using a more labile group like Trt or Mtt on the ornithine side chain to allow for on-resin modification or cyclization prior to cleavage. For example, the use of an Asp(O-2-PhiPr) and a Lys(Mtt) pair provides an excellent strategy for synthesizing side-chain lactam-bridged peptides due to the ability to selectively deprotect both side chains on-resin using dilute acid without affecting tBu-based protection. sigmaaldrich.com
The choice of cleavage conditions for the Trt group from the ornithine side chain must be carefully optimized based on the other protecting groups present in the peptide sequence. The following table provides examples of deprotection conditions and subsequent modifications.
| Deprotection Reagent/Conditions | Scavenger | Subsequent On-Resin Modification Example | Reference |
| 1-3% TFA in DCM | Triisopropylsilane (TIS) | Acylation with a carboxylic acid (e.g., for labeling) | researchgate.net |
| 1% TFA in DCM/TIS (95:5 v/v) | TIS (in cocktail) | Intramolecular coupling with a deprotected Asp/Glu side chain to form a lactam bridge. | peptide.comsigmaaldrich.com |
| 20% HFIP in DCM | N/A | Not applicable (used for resin cleavage, not selective deprotection) | mdpi.com |
| 20% Dichloroacetic acid in DCM | N/A | Phosphorylation (demonstrated on Ser(Trt)) | sigmaaldrich.com |
Challenges and Emerging Research Avenues in the Utilization of Nα Fmoc Nδ Trityl L Ornithine in Peptide Science
Addressing Synthetic Challenges and Side Reactions in Fmoc SPPS with Nα-Fmoc-Nδ-Trityl-L-Ornithine
The efficiency and fidelity of peptide synthesis are paramount. When incorporating Nα-Fmoc-Nδ-Trityl-L-Ornithine, chemists often face two significant obstacles: undesired deprotection of the Nα-Fmoc group and aggregation of the growing peptide chain.
Strategies to Prevent Undesired Nα-Fmoc Deprotection in the Presence of Free Amino Groups
A notable side reaction during SPPS is the premature removal of the Fmoc protecting group from the α-amino group (Nα). researchgate.net This can be instigated by the presence of a sufficiently basic primary amine within the peptide sequence itself, such as the free ε-amino group of a lysine (B10760008) residue. researchgate.net This intramolecular deprotection leads to undesired side products, including the potential for chain branching and the formation of impurities that are difficult to separate from the target peptide. researchgate.net
Research has shown that this side reaction is not significantly promoted by the β-amino side-chain of a diaminopropionic acid (Dapa) residue or the α-amino group itself. researchgate.net To circumvent this issue, specific synthetic protocols have been developed. For instance, when using a methyltrityl (Mtt) protecting group for the side chain, a carefully controlled coupling/neutralization protocol can prevent premature Fmoc removal. researchgate.net In cases where an allyloxycarbonyl (Alloc) protecting group is employed, a tandem deprotection-coupling reaction has proven effective. researchgate.net Minimizing the time the resin-bound peptide is exposed to non-acidic conditions before the addition of the next amino acid is a critical parameter in suppressing this unwanted side reaction. researchgate.net
Another strategy involves the use of alternative Nα-protecting groups that are not susceptible to base-catalyzed removal, such as the trityl (Trt) group, which is cleaved under mildly acidic conditions. iris-biotech.de These conditions can then be neutralized in situ during the subsequent coupling step. iris-biotech.de
| Challenge | Contributing Factor | Mitigation Strategy | Reference |
|---|---|---|---|
| Premature Nα-Fmoc Removal | Free ε-amino group of Lysine | Coupling/neutralization protocol (with Mtt protection) or tandem deprotection–coupling (with Alloc protection) | researchgate.net |
| Basic conditions of Fmoc deprotection | Use of alternative Nα-protecting groups (e.g., Trt) with in situ neutralization | iris-biotech.de |
Mitigation of Peptide Aggregation and Related Impurity Formation during Assembly
Peptide aggregation during SPPS is a significant hurdle, particularly for long or hydrophobic sequences. semanticscholar.orgnih.gov This phenomenon can hinder coupling reactions and Fmoc deprotection, leading to incomplete sequences and the formation of impurities. peptide.comchempep.com Several factors contribute to aggregation, including the peptide sequence, the type of resin support, and the solvent system used.
A variety of strategies have been developed to minimize aggregation. These include:
Solvent Choice: Employing dipolar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methylpyrrolidone (NMP) can improve the solvation of the peptide-resin complex. sigmaaldrich.com
Chaotropic Agents: The addition of chaotropic salts such as lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the coupling mixture can disrupt secondary structures that lead to aggregation. sigmaaldrich.com
Resin Modification: Using low-loading resins or resins with polyethylene (B3416737) glycol (PEG) linkers can enhance solvation and reduce steric hindrance. peptide.comsigmaaldrich.com
Backbone Protection: The introduction of backbone-protecting groups, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent the formation of interchain hydrogen bonds that drive aggregation. chempep.com
"Difficult Sequence" Strategies: For particularly challenging sequences, specialized solvent cocktails or elevated temperatures during coupling and deprotection may be necessary. sigmaaldrich.com
| Strategy | Mechanism | Example | Reference |
|---|---|---|---|
| Solvent Optimization | Improves solvation of the peptide-resin complex. | Use of DMF, DMSO, or NMP. | sigmaaldrich.com |
| Chaotropic Salts | Disrupts secondary structures. | Addition of LiCl or KSCN to the coupling mixture. | sigmaaldrich.com |
| Resin Modification | Enhances solvation and reduces steric hindrance. | Low-loading resins or PEG-based resins. | peptide.comsigmaaldrich.com |
| Backbone Protection | Prevents interchain hydrogen bonding. | Incorporation of Hmb-protected amino acids. | chempep.com |
Methodological Advancements in Nα-Fmoc-Nδ-Trityl-L-Ornithine-Mediated Peptide Construction
Continuous innovation in peptide synthesis methodology is crucial for improving efficiency and expanding the scope of accessible peptide structures.
Development of Novel Coupling Reagents for Improved Efficiency and Reduced Racemization
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization, a side reaction that can compromise the biological activity of the final peptide. While traditional coupling reagents like HBTU and TBTU are widely used, newer reagents have been developed to address their limitations. sigmaaldrich.com
For instance, phosphonium (B103445) salts like PyBOP and carbodiimides are also employed. researchgate.netnih.gov The development of reagents like (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (B91526) (COMU) has shown promise in reducing racemization, even for sterically hindered amino acids. The selection of the appropriate coupling reagent and additives, such as ethyl cyanohydroxyiminoacetate (Oxyma), can significantly impact the outcome of the synthesis.
Exploration of Alternative Cleavage and Deprotection Regimes for Acid-Sensitive Sequences
The final step in SPPS involves cleavage of the peptide from the resin and removal of the side-chain protecting groups. The standard method utilizes a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions. thermofisher.com However, for peptides containing acid-sensitive moieties, this can lead to degradation.
The trityl group on the δ-amino group of ornithine is acid-labile and is typically removed during the final TFA cleavage. thermofisher.com For peptides that are particularly sensitive to strong acid, alternative strategies are required. The use of highly acid-labile resins, such as 2-chlorotrityl chloride (2-CTC) resin, allows for the cleavage of the peptide from the support under very mild acidic conditions, leaving the side-chain protecting groups intact. nih.govmdpi.com This protected peptide can then be purified and deprotected in solution, offering greater control over the final deprotection step.
Furthermore, the development of orthogonal protecting group strategies allows for selective deprotection of specific residues while the peptide remains on the resin. For example, the use of an Mtt group on a lysine residue allows for its selective removal with dilute TFA, enabling side-chain modification before the final global deprotection.
Expanding the Research Scope of Nα-Fmoc-Nδ-Trityl-L-Ornithine for Non-Canonical Amino Acid Incorporation
The incorporation of non-canonical amino acids (ncAAs) into peptides is a powerful tool for modulating their structure, stability, and biological activity. nih.gov Nα-Fmoc-Nδ-Trityl-L-Ornithine serves as a valuable precursor for the synthesis of certain ncAAs or can be used to introduce specific functionalities.
For example, the δ-amino group of ornithine can be modified post-synthesis after selective deprotection of the trityl group. This allows for the introduction of various moieties, such as fluorescent labels, cross-linking agents, or other chemical reporters.
Furthermore, derivatives of ornithine, such as Nα-Fmoc-Nδ-azido-L-ornithine, can be incorporated into peptides to enable subsequent modification via bioorthogonal chemistry, such as "click" chemistry or the Staudinger ligation. iris-biotech.de This opens up avenues for creating complex peptide conjugates and materials with novel properties. The ability to introduce ncAAs with unique chemical properties is a rapidly evolving area of peptide science, with significant potential for the development of new therapeutics and research tools. nih.govnih.gov
Future Directions in the Creation of Diverse Peptide Therapeutics and Chemical Biology Tools
The adaptability of Trt-Orn(Fmoc)-OH and related derivatives positions them at the forefront of innovation in peptide science. The future is geared towards developing highly sophisticated molecules that can tackle challenging biological targets and probe complex cellular processes. frontiersin.org
Emerging Trends in Peptide Therapeutics:
The development of next-generation peptide drugs focuses on overcoming the traditional limitations of peptides, such as poor stability and cell permeability. The incorporation of ornithine using this compound is central to several promising strategies:
Stapled and Bicyclic Peptides: These are peptides constrained into a specific conformation, often an α-helix or β-hairpin, through a synthetic brace. The side chain of ornithine can serve as one of the anchor points for creating these covalent cross-links. Such constrained peptides often exhibit enhanced resistance to proteolytic degradation and improved ability to penetrate cells and disrupt intracellular protein-protein interactions (PPIs). nih.govgoogle.com
Peptide-Drug Conjugates (PDCs): The ornithine side chain is an ideal site for attaching cytotoxic drugs, radioisotopes, or other therapeutic payloads. After selective deprotection of the Trt group, the payload can be linked to the peptide, which acts as a targeting vector to deliver the agent specifically to diseased cells, such as cancer cells, thereby minimizing off-target toxicity. chemimpex.com
Multifunctional Peptides: Research is moving beyond monospecific peptides to those that can engage multiple targets simultaneously. The branched structures enabled by the use of this compound allow for the synthesis of peptides where different "arms" of the molecule are designed to bind to different receptors or proteins, leading to novel therapeutic mechanisms.
Development of Chemical Biology Tools:
Chemical biology relies on custom-designed molecules to study and manipulate biological systems. This compound is a key component in the synthesis of sophisticated molecular probes.
Activity-Based Probes: The ornithine side chain can be modified with a reactive "warhead" that can covalently bind to the active site of a target enzyme. rsc.org Such probes are invaluable for enzyme profiling, target identification, and understanding enzymatic mechanisms.
PROTACs (Proteolysis-Targeting Chimeras): Peptide-based PROTACs are emerging as powerful tools to induce the degradation of specific proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. The ornithine side chain, made available by Trt deprotection, is a common site for conjugating the E3 ligase ligand. nih.gov
Modified Peptides for Epigenetics: The study of epigenetic modifications on histone proteins relies heavily on synthetic peptides containing post-translational modifications (PTMs). The ornithine side chain can be enzymatically or chemically modified to mimic various PTMs or to attach probes that can report on the epigenetic state of chromatin. nih.gov
| Application Area | Role of Nδ-Protected Ornithine | Example Research Finding | Future Direction |
|---|---|---|---|
| Combinatorial Libraries | Scaffold for branching and cyclization. | Use of Fmoc-Orn(Dde)-OH in split-and-pool synthesis to create randomized peptide libraries. rsc.org | Development of larger, more complex libraries of constrained and bicyclic peptidomimetics. |
| Peptide-Drug Conjugates | Attachment site for therapeutic payloads. | The δ-amino group can be used for bioconjugation to attach imaging agents or drugs. chemimpex.com | Creation of targeted PDCs with improved tumor penetration and specific release mechanisms. |
| PROTACs | Linker attachment point for E3 ligase ligand. | Fmoc-Orn(Aloc)-OH used to synthesize peptide-based PROTACs for targeted protein degradation. nih.gov | Design of cell-permeable, orally bioavailable peptide-based PROTACs. |
| Chemical Biology Probes | Site for installation of fluorophores, quenchers, or reactive groups. | Generation of peptide probes to study protein-RNA interactions and enzyme specificity. frontiersin.org | Development of sophisticated probes for in-vivo imaging and real-time monitoring of cellular processes. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
